molecular formula C19H25N4O3S- B288922 N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate

N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate

Cat. No. B288922
M. Wt: 389.5 g/mol
InChI Key: OATROLZQCNQPHY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate, also known as SNAP-5114, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the gamma-aminobutyric acid (GABA) transporter, which plays a crucial role in regulating the levels of GABA in the brain.

Mechanism of Action

The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate involves the inhibition of GAT-1, which leads to an increase in extracellular GABA levels. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal activity. The increase in extracellular GABA levels can lead to an increase in inhibitory tone, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular GABA levels in the brain, which can lead to an increase in inhibitory tone and a decrease in neuronal activity. It has also been shown to have anxiolytic and anticonvulsant effects in animal models, which may be related to its ability to increase GABA levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate is its selectivity for GAT-1, which allows for the investigation of the specific role of this transporter in the brain. However, one of the limitations of N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate is its short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate. One direction is to investigate its effects on different brain regions and neuronal populations. Another direction is to investigate its potential therapeutic applications, such as in the treatment of anxiety disorders or epilepsy. Additionally, the development of more selective and long-lasting GAT-1 inhibitors may provide new insights into the role of GABA transporters in the brain.
Conclusion:
In conclusion, N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate, or N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate, is a potent inhibitor of the GABA transporter subtype GAT-1. It has been widely used in scientific research to investigate the role of GABA transporters in the brain and has various biochemical and physiological effects. While it has some limitations, it provides a valuable tool for studying the specific role of GAT-1 in the brain, and its future directions hold great promise for advancing our understanding of the brain's complex mechanisms.

Synthesis Methods

The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate involves several steps, including the reaction of 4-nitrophenylsulfonyl chloride with 1-adamantanamine to form 4-nitrophenylsulfonamideadamantane. The nitro group is then reduced to an amino group using sodium dithionite, followed by the reaction of the resulting compound with N,N-dimethylhydrazine to form N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate has been widely used in scientific research to investigate the role of GABA transporters in the brain. It has been shown to selectively inhibit the GABA transporter subtype GAT-1, which is mainly responsible for the reuptake of GABA in the brain. This inhibition leads to an increase in extracellular GABA levels, which can have various effects on neuronal activity and behavior.

properties

Molecular Formula

C19H25N4O3S-

Molecular Weight

389.5 g/mol

IUPAC Name

(1Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate

InChI

InChI=1S/C19H26N4O3S/c1-23(2)22-20-16-3-5-17(6-4-16)27(25,26)21-18(24)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,7-12H2,1-2H3,(H,21,24)/p-1

InChI Key

OATROLZQCNQPHY-UHFFFAOYSA-M

Isomeric SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)/N=C(\C23CC4CC(C2)CC(C4)C3)/[O-]

SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C23CC4CC(C2)CC(C4)C3)[O-]

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C23CC4CC(C2)CC(C4)C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.